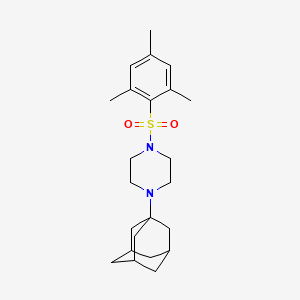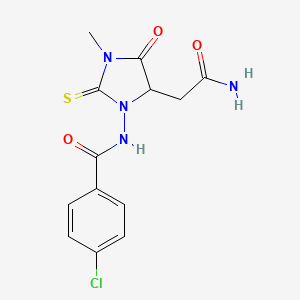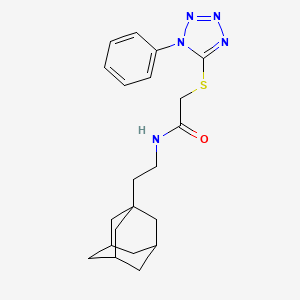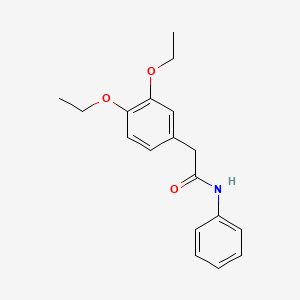
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features both adamantane and piperazine moieties. The adamantane structure is known for its rigidity and stability, while the piperazine ring is a common scaffold in medicinal chemistry. The compound also contains a sulfonyl group attached to a trimethylbenzene ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of Adamantane Derivative: Adamantane can be functionalized using various reagents to introduce a reactive group, such as a halide or hydroxyl group.
Sulfonylation: The trimethylbenzene ring can be sulfonylated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Piperazine Coupling: The functionalized adamantane and sulfonylated trimethylbenzene can be coupled with piperazine under suitable conditions, often using a base like triethylamine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the adamantane or piperazine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: New compounds with different functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems due to its unique structure.
Medicine: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it could interact with biological targets like enzymes or receptors, modulating their activity. The adamantane moiety might provide stability and rigidity, while the piperazine ring could enhance binding affinity to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Adamantan-1-YL)piperazine: Lacks the sulfonyl group and trimethylbenzene ring.
4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Lacks the adamantane moiety.
Adamantane derivatives: Various compounds with different functional groups attached to the adamantane ring.
Uniqueness
1-(Adamantan-1-YL)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the combination of the adamantane and piperazine structures with a sulfonylated trimethylbenzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for research and development.
Propriétés
Formule moléculaire |
C23H34N2O2S |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
1-(1-adamantyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C23H34N2O2S/c1-16-8-17(2)22(18(3)9-16)28(26,27)25-6-4-24(5-7-25)23-13-19-10-20(14-23)12-21(11-19)15-23/h8-9,19-21H,4-7,10-15H2,1-3H3 |
Clé InChI |
LNAVSMZOFXHYTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide](/img/structure/B15006315.png)
![2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B15006318.png)

![3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
![N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide](/img/structure/B15006343.png)
![4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B15006344.png)

![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)
![N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B15006374.png)

![3-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006382.png)
![(2Z)-3-(2-amino-1H-benzimidazol-1-yl)-2-[(3-methylphenyl)carbonyl]prop-2-enenitrile](/img/structure/B15006386.png)
![Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15006401.png)

